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molecular formula C9H7ClN2O2 B8638861 Ethyl 5-chloro-6-cyanonicotinate

Ethyl 5-chloro-6-cyanonicotinate

Cat. No. B8638861
M. Wt: 210.62 g/mol
InChI Key: GMQCJLMABUMCML-UHFFFAOYSA-N
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Patent
US08895577B2

Procedure details

A solution of ethyl 5,6-dichloronicotinate (1 eq), zinc cyanide (0.75 eq) and tetrakis(triphenyl-phosphine)palladium (0.10 eq.) in DMF (0.3 M) was degassed and then heated at 100° C. for 3 hours. Solvent was removed en vacuo to obtain a crude residue. The crude material was purified by flash chromatography on a COMBIFLASH® system (ISCO) using 0-80% ethyl acetate in hexane to give ethyl 5-chloro-6-cyanonicotinate as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenyl-phosphine)palladium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](Cl)=[N:4][CH:5]=[C:6]([CH:12]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8].[CH3:14][N:15](C=O)C>[C-]#N.[Zn+2].[C-]#N>[Cl:1][C:2]1[C:3]([C:14]#[N:15])=[N:4][CH:5]=[C:6]([CH:12]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC=C(C(=O)OCC)C1)Cl
Name
tetrakis(triphenyl-phosphine)palladium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
zinc cyanide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed en vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a crude residue
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on a COMBIFLASH® system (ISCO)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(C(=O)OCC)C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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